molecular formula C21H21NO4 B11228439 N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11228439
M. Wt: 351.4 g/mol
InChI Key: QXNHGOAJNYLLCZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound characterized by the presence of methoxyphenyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves the reaction of 4-methoxybenzaldehyde with furan-2-carbaldehyde under specific conditions to form the intermediate. This intermediate is then subjected to further reactions, including amide formation, to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The methoxyphenyl and furan groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H21NO4/c1-24-17-7-3-15(4-8-17)20-13-11-19(26-20)12-14-21(23)22-16-5-9-18(25-2)10-6-16/h3-11,13H,12,14H2,1-2H3,(H,22,23)

InChI Key

QXNHGOAJNYLLCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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